molecular formula C16H17FN2 B1492097 3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine CAS No. 2098076-89-0

3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine

Cat. No.: B1492097
CAS No.: 2098076-89-0
M. Wt: 256.32 g/mol
InChI Key: PLYSHXRPINNQCI-UHFFFAOYSA-N
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Description

3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a fluorinated pyrrolidinyl group and a benzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine typically involves multiple steps, starting with the fluorination of a pyrrolidinyl precursor. The fluorination process can be achieved using reagents such as Selectfluor or DAST (diethylaminosulfur trifluoride)

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used for oxidation reactions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated using alkyl halides and bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: The compound has been studied for its potential biological activity, including its effects on various enzymes and receptors.

  • Medicine: It has shown promise in preclinical studies for the treatment of certain diseases, such as cancer and neurological disorders.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(1-Benzyl-4-fluoropiperidin-3-yl)methanol

  • Other fluorinated pyrrolidines

This comprehensive overview provides a detailed understanding of 3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine, its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

3-(1-benzyl-3-fluoropyrrolidin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2/c17-16(15-7-4-9-18-11-15)8-10-19(13-16)12-14-5-2-1-3-6-14/h1-7,9,11H,8,10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYSHXRPINNQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C2=CN=CC=C2)F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine
Reactant of Route 2
3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine
Reactant of Route 3
3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine
Reactant of Route 4
3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine
Reactant of Route 5
3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine
Reactant of Route 6
3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine

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